BenchChemオンラインストアへようこそ!

15-methyl-15S-PGE2

Metabolic Stability Prostaglandin Metabolism 15-PGDH

Choose 15-methyl-15S-PGE2 for superior in vivo stability & potency. The 15S-methyl modification blocks 15-PGDH degradation, delivering 40-fold higher gastric acid inhibition than native PGE2 and sustained oral activity in canine models. Its 2x greater myometrial binding affinity vs. PGE2 and 10x contractile potency over PGE1 make it the definitive tool for uterine EP subtype dissection and next-gen SAR campaigns. Ensure experimental reproducibility—avoid unmodified PGE2 and alternative methyl analogs without rigorous justification.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 35700-27-7
Cat. No. B158839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-methyl-15S-PGE2
CAS35700-27-7
Synonyms15(S)-15-methyl PGE2
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1
InChIKeyXSGQFHNPNWBVPT-DSFPJDRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Methyl-15S-PGE2 (CAS 35700-27-7): A Metabolically Stable PGE2 Analog for Preclinical and Industrial Prostaglandin Research


15-Methyl-15S-PGE2, also referred to as 15(S)-15-methyl Prostaglandin E2, is a synthetic analog of the endogenous lipid mediator prostaglandin E2 (PGE2) . Structurally, it features a methyl substitution at the 15S position of the ω-chain, which confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. This modification yields a metabolically stable compound with enhanced potency and oral bioavailability compared to its native counterpart [2]. Its primary applications include research into gastric cytoprotection, antisecretory mechanisms, and uterine smooth muscle pharmacology . As a high-purity (>98%) research chemical, it serves as a critical tool compound for investigating EP receptor signaling and for validating novel therapeutic hypotheses in inflammation and reproductive biology .

Why 15-Methyl-15S-PGE2 (CAS 35700-27-7) Cannot Be Substituted by PGE2 or Other Methyl Analogs


Substitution of 15-methyl-15S-PGE2 with unmodified PGE2 or other methylated prostaglandin analogs in experimental or industrial workflows is ill-advised due to profound differences in metabolic stability, potency, and receptor pharmacology. While PGE2 is rapidly inactivated in vivo by 15-PGDH, the 15S-methyl modification confers resistance to this primary catabolic pathway, dramatically altering its pharmacokinetic profile and functional durability [1]. Furthermore, stereochemical and positional methyl substitutions profoundly impact receptor binding affinity and functional selectivity. For example, the 15R epimer exhibits markedly reduced potency relative to the 15S configuration, and alternative modifications like 16,16-dimethylation can introduce distinct side effect profiles or signaling biases [2]. The data below demonstrate that using a generic PGE2 or an alternative analog without rigorous, quantitative justification would compromise experimental reproducibility and invalidate comparative pharmacological studies.

Quantitative Differentiation of 15-Methyl-15S-PGE2 (CAS 35700-27-7) from Analogs: A Procurement-Focused Evidence Guide


Metabolic Stability: Resistance to 15-PGDH Inactivation Versus Native PGE2

Unlike native PGE2, which is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 15-methyl-15S-PGE2 is completely resistant to this primary metabolic pathway. This resistance is a direct consequence of the 15S-methyl substitution [1]. The study demonstrates that while both 15(S)-15-methyl-PGE2 and 15(S)-15-methyl-PGF2α are resistant to 15-PGDH, 15(S)-15-methyl-PGE2 can be converted to the corresponding PGF2α derivative by PGE-9-keto-reductase, indicating a distinct metabolic fate compared to the parent compound [1].

Metabolic Stability Prostaglandin Metabolism 15-PGDH Pharmacokinetics

Gastric Antisecretory Potency: 40-Fold Increase over PGE2 in Canine Model

In a direct head-to-head comparison in dogs with Heidenhain pouches, 15-methyl-15S-PGE2 was found to be 40 times more potent than native PGE2 in inhibiting histamine-stimulated gastric acid secretion when administered intravenously [1]. Furthermore, the study demonstrated that while PGE2 was inactive via the oral or intrajejunal route, 15-methyl PGE2 maintained potent antisecretory activity after both oral and intrajejunal administration [1]. The 16,16-dimethyl analog was even more potent (100x PGE2 IV; 2.5x 15-methyl PGE2 IV) but is a distinct compound with a different pharmacological profile.

Gastric Acid Secretion Antiulcer Cytoprotection Canine Model

Uterine Smooth Muscle Contractility: 2x Higher Binding Affinity and 10x Higher Potency than PGE1

Studies on human myometrial tissue have established that 15-methyl-15S-PGE2 exhibits significantly higher receptor binding affinity and functional potency compared to both PGE2 and PGE1 . Specifically, the compound binds to human myometrium with twice the affinity of PGE2 . More strikingly, it demonstrates ten times greater potency than PGE1 in contracting uterine smooth muscle [1]. These data position 15-methyl-15S-PGE2 as a preferred pharmacological tool for investigating EP receptor-mediated uterine contractility.

Uterine Contractility Myometrium Smooth Muscle Receptor Binding

EP Receptor Functional Potency: 2.4-Fold Reduction vs. PGE2 In Vitro

In a comprehensive analysis of prostaglandin analog potency at EP receptors, 15(S)-15-Methyl-PGE2 was found to be 2.4-fold less potent than native PGE2 in an in vitro functional assay [1]. This contrasts sharply with its epimer, 15(R)-15-Methyl-PGE2, which showed a 540-fold reduction in potency, and with 15-keto-PGE2, which was 93-fold less potent [1]. This data demonstrates that while the 15S-methyl modification confers metabolic stability, it does so with a modest and quantifiable trade-off in intrinsic receptor activation efficacy, a nuance critical for accurate experimental design.

EP Receptor Functional Potency EC50 Structure-Activity Relationship

Stereochemical Selectivity: 225-Fold Higher Potency of 15S vs. 15R Epimer

The 15S stereochemistry is a critical determinant of biological activity for this methylated prostaglandin. In a direct head-to-head comparison of epimers, 15(S)-15-Methyl-PGE2 exhibited a 2.4-fold reduction in potency relative to PGE2, whereas its 15(R) epimer displayed a dramatic 540-fold reduction [1]. This represents a 225-fold difference in potency between the two epimers (540 / 2.4). This data underscores the absolute requirement for stereochemical purity and the use of the 15S-isomer for any meaningful pharmacological investigation.

Stereochemistry Enantiomer EP Receptor Potency

Optimal Research and Industrial Application Scenarios for 15-Methyl-15S-PGE2 (CAS 35700-27-7)


In Vivo Studies of Gastric Cytoprotection and Anti-Ulcer Mechanisms

Given its 40-fold higher potency than PGE2 in inhibiting gastric acid secretion and its demonstrated oral activity in canine models [1], 15-methyl-15S-PGE2 is the optimal tool compound for in vivo research on gastric mucosal protection and the pharmacotherapy of peptic ulcer disease. Its metabolic stability ensures sustained target engagement, enabling chronic dosing regimens that are impractical with native PGE2.

Investigating EP Receptor-Mediated Uterine Contractility

With twice the binding affinity for human myometrium compared to PGE2 and ten times the contractile potency of PGE1 , this compound is ideally suited for ex vivo and in vivo studies of uterine smooth muscle pharmacology. It allows researchers to dissect EP receptor subtypes involved in parturition and to evaluate novel tocolytic or uterotonic agents with high sensitivity and a wide dynamic range.

Structure-Activity Relationship (SAR) Studies of Prostaglandin Analogs

The well-characterized, moderate reduction in intrinsic EP receptor efficacy (2.4-fold less than PGE2) combined with its profound metabolic stabilization makes 15-methyl-15S-PGE2 a critical reference point for SAR campaigns [2]. It serves as a benchmark for designing next-generation analogs that aim to decouple metabolic stability from receptor activation, a key challenge in prostaglandin-based drug discovery.

Validation of Analytical Methods for Prostaglandin Quantitation

Due to its stability and well-defined structure, 15-methyl-15S-PGE2 is an excellent analytical standard for developing and validating LC-MS/MS or radioimmunoassay methods for detecting prostaglandins and their metabolites in complex biological matrices [3]. Its resistance to 15-PGDH ensures consistent performance and minimizes sample degradation during analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-methyl-15S-PGE2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.